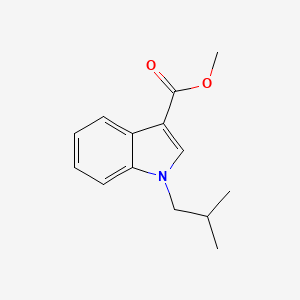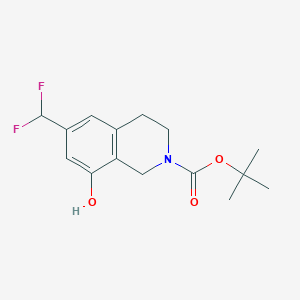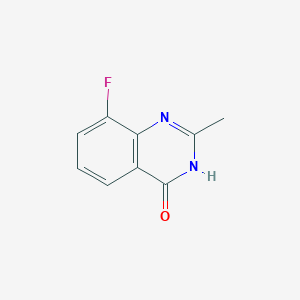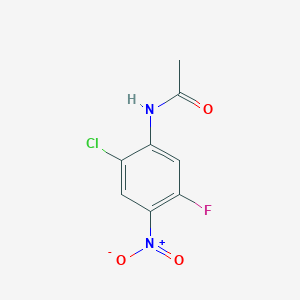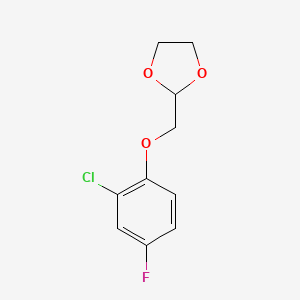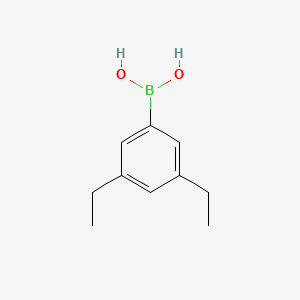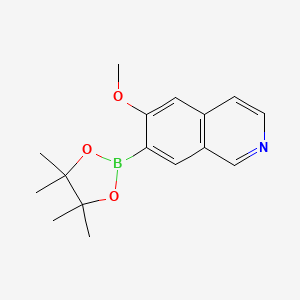![molecular formula C15H10F3N5O2 B13912899 Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as cyano, trifluoromethyl, and ester makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives, pyridine derivatives, and ethyl esters. Common synthetic routes could involve:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyridine core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the cyano and trifluoromethyl groups through nucleophilic substitution or other suitable reactions.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Purification Techniques: Use of chromatography, crystallization, and other purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano or ester groups to corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group might yield an amine derivative, while ester hydrolysis could produce a carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, known for their stability and bioactivity.
Uniqueness
Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano, trifluoromethyl, and ester groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H10F3N5O2 |
|---|---|
Molecular Weight |
349.27 g/mol |
IUPAC Name |
ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H10F3N5O2/c1-2-25-14(24)10-8-21-23(13(10)15(16,17)18)11-4-3-9(7-19)22-12(11)5-6-20-22/h3-6,8H,2H2,1H3 |
InChI Key |
LGXDFDDWDYUQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(N3C2=CC=N3)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



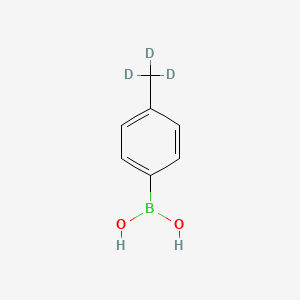


![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
